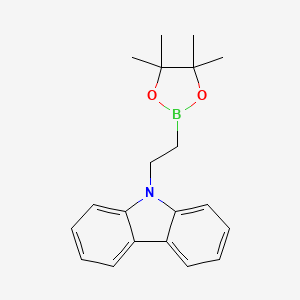

2-(9H-Carbazolyl)ethylboronic acid pinacol ester

Description

The exact mass of the compound this compound is 321.1900092 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BNO2/c1-19(2)20(3,4)24-21(23-19)13-14-22-17-11-7-5-9-15(17)16-10-6-8-12-18(16)22/h5-12H,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUZDLWSQJRXAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCN2C3=CC=CC=C3C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901157542 | |

| Record name | 9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901157542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608534-41-4 | |

| Record name | 9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608534-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901157542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(9H-Carbazolyl)ethylboronic acid pinacol ester

Abstract: This guide provides a comprehensive technical overview for the synthesis of 2-(9H-Carbazolyl)ethylboronic acid pinacol ester (CAS 608534-41-4), a valuable bifunctional building block in modern organic synthesis. This molecule uniquely combines the desirable photophysical and electronic properties of the carbazole moiety with the synthetic versatility of an alkylboronic acid pinacol ester. The primary focus of this document is a detailed exposition of the most efficient and selective synthetic methodology: the catalytic hydroboration of N-vinylcarbazole. We will explore the mechanistic rationale behind this choice, provide a field-proven experimental protocol, and discuss key aspects of process control and characterization, tailored for researchers in materials science and drug development.

Introduction: A Molecule of Strategic Importance

In the landscape of advanced organic materials and pharmaceutical development, molecules that serve as versatile platforms for further elaboration are of paramount importance. This compound represents a convergence of two critical chemical functionalities.

-

The Carbazole Core: Carbazole and its derivatives are renowned for their applications in organic electronics, serving as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as components in organic photovoltaics[1]. Their rigid, planar structure and rich electron density are key to their electronic properties.

-

The Alkylboronic Ester Handle: Boronic acids and their pinacol esters are indispensable intermediates in organic chemistry, most notably as partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction[2]. This reaction provides a powerful and tolerant method for the formation of carbon-carbon bonds. The pinacol ester form offers enhanced stability, allowing for easier handling and purification compared to the free boronic acid[3].

The target molecule, by possessing an alkylboronic ester on an ethyl linker attached to the carbazole nitrogen, allows for the strategic introduction of the carbazole unit into complex architectures without directly modifying the aromatic core, preserving its intrinsic electronic character.

Recommended Synthetic Pathway: Catalytic Hydroboration

The most direct and selective route to synthesize this compound is the anti-Markovnikov hydroboration of commercially available N-vinylcarbazole.

The Principle of Hydroboration

Hydroboration involves the addition of a hydrogen-boron bond across a carbon-carbon double bond. For terminal alkenes like N-vinylcarbazole, two constitutional isomers could potentially form. The desired product, with the boron atom attached to the terminal carbon, is the result of an anti-Markovnikov addition . While classical hydroboration using borane (BH3) inherently follows this selectivity, modern transition-metal-catalyzed methods offer superior functional group tolerance, milder conditions, and exceptional control over regioselectivity[4][5].

Causality of Catalyst Selection: The Iridium/dppe System

For the hydroboration of vinylarenes, Iridium(I) catalysts have demonstrated exceptional performance, providing the terminal (linear) alkylboronate with selectivities often exceeding 99%[6][7]. This high selectivity is crucial for ensuring product purity and simplifying downstream purification.

The recommended catalyst system is generated in situ from chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]2, and the bidentate phosphine ligand 1,2-bis(diphenylphosphino)ethane (dppe). The dppe ligand coordinates to the iridium center, creating a specific steric and electronic environment that strongly directs the catalytic cycle towards the desired anti-Markovnikov product[7][8]. This system is favored over other metals, such as rhodium, which can sometimes yield mixtures of linear and branched isomers[9].

Detailed Experimental Protocol

This protocol is adapted from the highly reliable iridium-catalyzed hydroboration methodology for vinylarenes developed by Yamamoto, Miyaura, and colleagues[6][7].

Materials and Reagents

| Reagent | MW ( g/mol ) | Molar Eq. | Amount (Example Scale) | Notes |

| N-Vinylcarbazole | 193.24 | 1.0 | 1.00 g (5.18 mmol) | Starting material. Ensure it is dry. |

| [Ir(cod)Cl]₂ | 671.70 | 0.0075 | 26.1 mg (0.039 mmol) | Iridium catalyst precursor. |

| dppe | 398.44 | 0.0165 | 34.0 mg (0.085 mmol) | Ligand. |

| Pinacolborane (HBpin) | 127.98 | 1.1 | 0.83 mL (5.70 mmol) | Boron source. Handle under inert gas. |

| Anhydrous Dioxane | - | - | 20 mL | Reaction solvent. Must be anhydrous. |

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of the target compound.

Step-by-Step Synthesis Procedure

-

Catalyst Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add [Ir(cod)Cl]₂ (26.1 mg, 0.039 mmol, 0.75 mol%) and dppe (34.0 mg, 0.085 mmol, 1.65 mol%).

-

Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous dioxane (10 mL) via syringe and stir the resulting solution at room temperature for 20 minutes. The solution should become homogeneous.

-

Substrate Addition: In a separate flask, dissolve N-vinylcarbazole (1.00 g, 5.18 mmol) in anhydrous dioxane (10 mL). Add this solution to the catalyst mixture via cannula or syringe.

-

Reagent Addition: Add pinacolborane (0.83 mL, 5.70 mmol) dropwise to the stirring reaction mixture at room temperature over 5 minutes.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting N-vinylcarbazole spot has been consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the crude residue in ethyl acetate (50 mL). Wash the organic layer with brine (2 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil or solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2 to 90:10). Combine the product-containing fractions and remove the solvent to afford this compound as a white solid.

Expected Product Characteristics

-

Appearance: White powder[10].

-

Melting Point: 108.0-114.0 °C[10].

-

Assay (GC): ≥97.5%[10].

-

Molecular Formula: C₂₀H₂₄BNO₂[10].

Mechanistic Rationale of Iridium-Catalyzed Hydroboration

The high selectivity of the iridium/dppe system is rooted in a well-defined catalytic cycle. The generally accepted mechanism proceeds through an Iridium(I)/Iridium(III) cycle.

Caption: Simplified catalytic cycle for Iridium-catalyzed hydroboration.

-

Oxidative Addition: The active Ir(I) catalyst undergoes oxidative addition with pinacolborane (H-Bpin) to form a six-coordinate Ir(III) intermediate containing both hydride (Ir-H) and boryl (Ir-Bpin) ligands.

-

Alkene Coordination: The N-vinylcarbazole substrate coordinates to the iridium center.

-

Migratory Insertion: The coordinated alkene inserts into the Ir-H bond. This step dictates the regioselectivity. For steric and electronic reasons, the insertion occurs to place the iridium at the terminal carbon and the hydrogen at the internal carbon, forming the linear alkyl-iridium intermediate. This is the key anti-Markovnikov step[8].

-

Reductive Elimination: The final product, this compound, is formed via reductive elimination from the alkyl and boryl ligands, regenerating the active Ir(I) catalyst to continue the cycle.

Troubleshooting and Process Control

-

Low Yield: The most common cause is the presence of moisture or oxygen. Ensure all glassware is oven-dried, the solvent is anhydrous, and the reaction is maintained under a positive pressure of inert gas.

-

Side Products: If branched isomers are observed, it may indicate incomplete catalyst formation or the presence of impurities. Ensure the catalyst pre-formation step (stirring Ir precursor and ligand) is allowed sufficient time.

-

Purification Issues: Boronic esters can sometimes be sensitive to silica gel. To mitigate potential decomposition, the silica gel can be pre-treated with a solvent mixture containing a small amount of triethylamine (e.g., 1%) or by performing the chromatography quickly.

Conclusion

The synthesis of this compound is most effectively achieved via the iridium-catalyzed hydroboration of N-vinylcarbazole. This method stands out for its operational simplicity, mild reaction conditions (room temperature), and, most critically, its exceptional regioselectivity for the desired anti-Markovnikov product. The detailed protocol and mechanistic insights provided in this guide offer a robust and reliable framework for researchers to produce this valuable synthetic intermediate for applications in materials science, medicinal chemistry, and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 9-Ethyl-1,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole and 6-bromo-9-ethyl-1,4-dimethyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 82954-89-0: Ethylboronic acid pinacol ester [cymitquimica.com]

- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [qspace.library.queensu.ca]

- 9. DSpace [qspace.library.queensu.ca]

- 10. Ester pinacol dʼacide-2(9-carbazolyl)éthylboronique, 98 %, Thermo Scientific Chemicals 250 mg [thermofisher.com]

An In-depth Technical Guide to 2-(9-Carbazolyl)ethylboronic Acid Pinacol Ester (CAS: 608534-41-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(9-Carbazolyl)ethylboronic acid pinacol ester, a versatile chemical intermediate with significant applications in organic synthesis, materials science, and potential implications for drug discovery. We will delve into its chemical properties, synthesis, characterization, and key applications, offering field-proven insights and detailed experimental context.

Core Molecular Identity and Physicochemical Properties

2-(9-Carbazolyl)ethylboronic acid pinacol ester, identified by the CAS number 608534-41-4, is an organic compound featuring a carbazole moiety linked via an ethyl group to a pinacol boronate ester. This unique structure underpins its utility as a stable, versatile building block in synthetic chemistry.

| Property | Value | Source(s) |

| Chemical Name | 2-(9-Carbazolyl)ethylboronic acid pinacol ester | [1][2] |

| Synonyms | 9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole | [3][4] |

| CAS Number | 608534-41-4 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₂₀H₂₄BNO₂ | [1][3][4][5][8] |

| Molecular Weight | 321.22 g/mol | [1][5] |

| Appearance | White Powder | [3] |

| Melting Point | 108.0-114.0 °C | [3] |

The pinacol ester group confers enhanced stability upon the boronic acid, rendering the compound easier to handle, purify, and store compared to its free boronic acid counterpart. This stability is a critical factor in its widespread adoption in multi-step synthetic processes.

Synthesis and Characterization: A Methodological Deep Dive

A related compound, 9H-Carbazole-2-boronic acid pinacol ester, is synthesized via the palladium-catalyzed cross-coupling of 2-bromo-9H-carbazole with bis(pinacolato)diboron[1]. This reaction provides a foundational methodology that can be adapted for the synthesis of the title compound.

Conceptual Synthesis Workflow

A plausible synthetic route for 2-(9-Carbazolyl)ethylboronic acid pinacol ester could involve the hydroboration of 9-vinylcarbazole with pinacolborane, catalyzed by a suitable transition metal catalyst, such as a rhodium complex. This approach is suggested by the synthesis of a similar vinylogous compound, 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole, which is prepared from 9-ethynyl-9H-carbazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using a rhodium catalyst[6][8].

Diagram: Conceptual Synthesis of 2-(9-Carbazolyl)ethylboronic Acid Pinacol Ester

Caption: Conceptual hydroboration route to the target compound.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. While specific spectra for this compound are not publicly available, related structures have been extensively characterized, providing a strong basis for spectral interpretation[9][10][11].

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum of 9-ethyl-carbazole, a core fragment of the target molecule, is available and can serve as a reference for fragmentation patterns[1].

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectra of N-substituted carbazoles have been studied, providing expected vibrational frequencies for the carbazole core and its substituents[12].

The Suzuki-Miyaura Coupling: A Cornerstone Application

A primary and powerful application of 2-(9-Carbazolyl)ethylboronic acid pinacol ester is its role as a key reactant in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity[7][8][13].

General Protocol for Suzuki-Miyaura Coupling

The following is a generalized, yet detailed, protocol for a Suzuki-Miyaura coupling reaction, which would be adapted for specific substrates.

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl or vinyl halide (1.0 equiv), 2-(9-Carbazolyl)ethylboronic acid pinacol ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Materials Science: The Rise of Organic Electronics

The carbazole moiety is a well-known hole-transporting material, making carbazole-containing compounds highly valuable in the field of organic electronics[2][14]. 2-(9-Carbazolyl)ethylboronic acid pinacol ester serves as a crucial building block for the synthesis of conjugated polymers and small molecules used in:

-

Organic Light-Emitting Diodes (OLEDs): The carbazole unit can be incorporated into the emissive or host layers of OLEDs to improve charge transport and device efficiency.

-

Organic Photovoltaics (OPVs): In solar cell applications, carbazole derivatives can function as donor materials in the active layer.

-

Organic Field-Effect Transistors (OFETs): The semiconducting properties of carbazole-based polymers make them suitable for use in the active channel of OFETs.

The ability to precisely tailor the electronic properties of the final material through the Suzuki-Miyaura coupling makes this boronic ester an indispensable tool for materials scientists.

Potential in Drug Discovery and Development

While direct biological studies on 2-(9-Carbazolyl)ethylboronic acid pinacol ester are not yet prevalent in the literature, the broader class of carbazole derivatives has shown significant promise in medicinal chemistry. Carbazoles are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties[3][5][15][16].

Notably, some carbazole derivatives have demonstrated potent anticancer activity, with mechanisms that can involve the reactivation of tumor suppressor pathways, such as the p53 pathway in melanoma cells[9]. The carbazole scaffold is considered a privileged structure in drug discovery, and its incorporation into molecules via boronic acid chemistry opens up new avenues for the synthesis of novel therapeutic agents. The ethylboronic acid pinacol ester moiety provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling 2-(9-Carbazolyl)ethylboronic acid pinacol ester. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion and Future Outlook

2-(9-Carbazolyl)ethylboronic acid pinacol ester is a valuable and versatile chemical intermediate with established applications in organic synthesis and materials science, and emerging potential in drug discovery. Its stability and reactivity in Suzuki-Miyaura coupling reactions make it a go-to building block for the construction of complex organic molecules with tailored electronic and biological properties. As research in organic electronics and medicinal chemistry continues to advance, the demand for well-characterized and versatile building blocks like this carbazole derivative is expected to grow, paving the way for new discoveries and technological innovations.

References

- 1. 9H-Carbazole, 9-ethyl- [webbook.nist.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemcom.com [echemcom.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vibgyorpublishers.org [vibgyorpublishers.org]

- 10. 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole(942070-84-0) 1H NMR [m.chemicalbook.com]

- 11. 9-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole | 785051-54-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. 9-Ethyl-1,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole and 6-bromo-9-ethyl-1,4-dimethyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(9H-Carbazolyl)ethylboronic Acid Pinacol Ester: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The functionalization of this heterocyclic system is a key strategy in the development of novel drug candidates. 2-(9H-Carbazolyl)ethylboronic acid pinacol ester emerges as a valuable building block in this context, offering a stable and versatile platform for the introduction of the carbazole moiety into more complex molecular architectures. This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, and pivotal role in modern drug discovery, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Core Molecular Attributes

A foundational understanding of a reagent begins with its fundamental physicochemical properties. This compound is a white crystalline powder with a molecular formula of C20H24BNO2.[1]

| Property | Value | Source |

| Molecular Formula | C20H24BNO2 | [1] |

| Molecular Weight | 321.22 g/mol | |

| Appearance | White Powder | [1] |

| Melting Point | 108.0-114.0 °C | [1] |

| CAS Number | 608534-41-4 | [1] |

| IUPAC Name | 9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole | [1] |

The pinacol ester group confers enhanced stability to the boronic acid, rendering the compound less susceptible to degradation and dehydration, which are common challenges with free boronic acids. This stability facilitates easier handling, purification, and storage, making it a preferred reagent in multi-step synthetic campaigns.

Synthesis of this compound

The most direct and efficient synthetic route to this compound is the hydroboration of 9-vinyl-9H-carbazole with pinacolborane. This reaction typically proceeds via a catalyzed addition of the B-H bond across the vinyl group's double bond.

Caption: Synthetic route to the target compound.

Experimental Protocol: Hydroboration of 9-Vinyl-9H-carbazole

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

9-Vinyl-9H-carbazole

-

Pinacolborane (HBpin)

-

Anhydrous Tetrahydrofuran (THF)

-

Catalyst (e.g., a rhodium or iridium complex)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 9-vinyl-9H-carbazole (1.0 eq.) in anhydrous THF.

-

Addition of Reagents: To the stirred solution, add the catalyst (typically 1-5 mol%). Then, add pinacolborane (1.1-1.5 eq.) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically stirred at room temperature for several hours until completion.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Causality of Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial as organoboranes and the catalysts used can be sensitive to air and moisture.

-

Anhydrous Solvents: Anhydrous solvents are necessary to prevent the hydrolysis of pinacolborane and the product.

-

Catalyst: While uncatalyzed hydroboration is possible, transition metal catalysts, such as those based on rhodium or iridium, can significantly improve the reaction's efficiency and regioselectivity.[2]

-

Purification: Column chromatography is a standard and effective method for purifying the product from unreacted starting materials and catalyst residues.

Applications in Drug Discovery and Development

The carbazole scaffold is a cornerstone in the design of new therapeutic agents due to its diverse biological activities. The ability to readily introduce this moiety into various molecular frameworks is of paramount importance. This compound serves as a key intermediate in this endeavor, primarily through its participation in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organoboron compound (like our title compound) and an organohalide or triflate.

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general framework for the use of this compound in a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3, or Na2CO3)

-

Solvent system (e.g., dioxane/water, toluene/water, or DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a Schlenk tube or a round-bottom flask under an inert atmosphere, add this compound (1.2 eq.), the aryl/heteroaryl halide (1.0 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).

-

Solvent Addition: Add the degassed solvent system to the reaction vessel.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired coupled product.

Self-Validation and Trustworthiness:

The success of a Suzuki-Miyaura coupling is contingent on several factors. The choice of catalyst, base, and solvent system is critical and often needs to be optimized for specific substrates. The use of a pinacol ester, such as the title compound, generally leads to more robust and reproducible reactions due to its enhanced stability compared to the corresponding boronic acid.

Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the carbazole protons, the ethyl bridge protons, and a distinct singlet for the methyl groups of the pinacol ester.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbazole core, the ethyl linker, and the quaternary and methyl carbons of the pinacol group.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for C-H, C-N, C-B, and B-O bonds.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the molecular formula.

Conclusion

This compound is a strategically important building block for drug discovery and development. Its stable nature and versatile reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the synthesis of complex carbazole-containing molecules with significant therapeutic potential. The synthetic and application protocols provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their pursuit of novel pharmaceuticals.

References

- 1. 2-(9-Carbazolyl)ethylboronic acid pinacol ester, 98% 250 mg | Buy Online [thermofisher.com]

- 2. DSpace [qspace.library.queensu.ca]

- 3. researchgate.net [researchgate.net]

- 4. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(9H-Carbazolyl)ethylboronic Acid Pinacol Ester: Properties, Applications, and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(9H-Carbazolyl)ethylboronic acid pinacol ester, a key building block in modern organic synthesis, has garnered significant attention for its versatile applications in the development of novel organic electronic materials and complex pharmaceutical intermediates. Its unique structure, combining a carbazole moiety with a stable boronic acid pinacol ester, makes it a valuable reagent for constructing intricate molecular architectures through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of its commercial availability, key properties, and practical applications, with a focus on empowering researchers to effectively utilize this compound in their synthetic endeavors.

Commercial Availability and Supplier Information

This compound is readily available from several major chemical suppliers, ensuring a reliable supply chain for research and development purposes. The compound is typically offered in various quantities with purities of 98% or higher.

| Supplier | CAS Number | Molecular Formula | Purity |

| Thermo Fisher Scientific | 608534-41-4 | C₂₀H₂₄BNO₂ | ≥97.5%[1] |

| Santa Cruz Biotechnology | 608534-41-4 | C₂₀H₂₄BNO₂ | - |

Note: Availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| IUPAC Name | 9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole | [1] |

| CAS Number | 608534-41-4 | [1] |

| Molecular Formula | C₂₀H₂₄BNO₂ | [1] |

| Molecular Weight | 321.22 g/mol | |

| Appearance | White powder | [1] |

| Melting Point | 108.0-114.0 °C | [1] |

| Solubility | Soluble in common organic solvents such as THF, DMF, and Dioxane. |

Synthesis of Carbazole-Based Boronic Acid Pinacol Esters

A representative procedure for the synthesis of a carbazole-2-boronic acid pinacol ester involves the reaction of 2-bromo-9H-carbazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.[2]

Reaction Scheme:

Figure 1. General scheme for Miyaura borylation.

Detailed Protocol for a Representative Miyaura Borylation:

-

Reaction Setup: In a screw-cap vial, combine 2-bromo-9H-carbazole (1.0 eq), bis(pinacolato)diboron (1.5 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).[2]

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the vial.[2]

-

Inert Atmosphere: Seal the vial and degas the reaction mixture by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.[2]

-

Heating: Heat the reaction mixture to 85 °C for 4 hours.[2]

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with 10% aqueous lithium chloride and brine.[2]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography to yield the desired carbazole-2-boronic acid pinacol ester.[2]

This general procedure can be adapted for the synthesis of this compound, likely starting from the corresponding 2-(2-bromoethyl)-9H-carbazole.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This powerful palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds, providing a versatile method for the synthesis of complex organic molecules. The carbazole moiety, with its unique electronic and photophysical properties, makes this reagent particularly valuable in the fields of materials science and medicinal chemistry.

Figure 2. Suzuki-Miyaura cross-coupling workflow.

Applications in Organic Electronics

Carbazole derivatives are widely recognized for their excellent hole-transporting properties, high thermal stability, and wide bandgaps, making them ideal candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The use of this compound in Suzuki coupling reactions allows for the precise incorporation of the carbazole unit into conjugated polymers and small molecules, enabling the fine-tuning of their optoelectronic properties.

Applications in Drug Discovery and Medicinal Chemistry

The carbazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] The Suzuki-Miyaura coupling reaction with this compound provides a powerful tool for the synthesis of novel carbazole-containing molecules as potential therapeutic agents. By coupling the carbazole moiety to various aromatic and heteroaromatic systems, medicinal chemists can rapidly generate libraries of compounds for biological screening.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions should be taken when handling this compound.

-

Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. The pinacol ester is generally more stable to air and moisture than the corresponding boronic acid, but prolonged exposure should be avoided to prevent hydrolysis.

Conclusion

This compound is a commercially accessible and highly valuable building block for the synthesis of advanced organic materials and complex molecules of medicinal interest. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the strategic incorporation of the carbazole moiety, enabling the development of novel compounds with tailored properties. This guide provides a foundational understanding of this important reagent, empowering researchers to leverage its potential in their scientific pursuits.

References

- 1. L19580.MD [thermofisher.com]

- 2. 9H-CARBAZOLE-2-BORONIC ACID PINACOL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

Carbazole-Containing Boronic Esters: A Versatile Scaffold for Advanced Materials and Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of carbazole-containing boronic esters, a class of molecules that has garnered significant attention for its unique combination of photophysical, electronic, and chemical properties. We will delve into the core principles of their design, synthesis, and characterization, while exploring their pivotal applications in the fields of organic electronics, chemical sensing, and drug discovery. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to innovate from a foundation of deep understanding.

The Synergy of Two Moieties: Understanding the Core Structure

The remarkable utility of carbazole-containing boronic esters stems from the synergistic interplay between the carbazole core and the boronic ester functional group.

-

The Carbazole Core: This rigid, planar heterocyclic aromatic system is inherently electron-rich and known for its excellent hole-transporting capabilities.[1][2][3] Its high thermal and electrochemical stability makes it a robust building block for durable materials.[2][4] The nitrogen atom within the pyrrole ring provides a convenient site for functionalization, allowing for the fine-tuning of solubility and electronic properties without disrupting the core's aromaticity.[2]

-

The Boronic Ester Group: Boronic esters, particularly pinacol esters, are exceptionally versatile functional groups in modern organic synthesis.[5] Their primary role is to serve as a stable, yet reactive, precursor to boronic acids, enabling highly efficient carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This reactivity provides a precise tool for constructing complex, extended π-conjugated systems.[4] Furthermore, the Lewis acidic nature of the boron atom allows for reversible interactions with diols, a property that is masterfully exploited in sensing applications.[6][7][8]

The fusion of these two components yields a molecule with a stable, charge-transporting core and a highly versatile synthetic handle, unlocking a vast chemical space for targeted applications.

Synthetic Strategies: Building the Molecular Framework

The synthesis of carbazole boronic esters is a well-established process, typically involving the borylation of a halogenated carbazole precursor. The Miyaura borylation reaction is a preferred method due to its high efficiency and functional group tolerance.

Workflow for a Typical Miyaura Borylation Synthesis

The following diagram outlines the logical flow from starting materials to the purified final product, a critical pathway for producing high-purity materials essential for device fabrication and pharmaceutical development.[1]

Caption: General workflow for the synthesis of carbazole boronic esters.

Detailed Experimental Protocol: Synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

This protocol is a self-validating system, designed for reproducibility and high purity, which is critical for predictable outcomes in both materials science and pharmaceutical applications.[1][4]

Materials:

-

2-Bromo-9H-carbazole (1.0 eq)

-

Bis(pinacolato)diboron (1.5 eq)

-

Potassium Acetate (KOAc), anhydrous (3.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with CH₂Cl₂ (0.05 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Deionized Water & Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask or a screw-cap vial, add 2-bromo-9H-carbazole, bis(pinacolato)diboron, and potassium acetate.

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst. The choice of a ferrocene-based phosphine ligand like dppf is crucial as it forms a stable and highly active catalytic species suitable for this cross-coupling.

-

Solvent & Degassing: Add anhydrous DMF via syringe. Seal the vessel and subject it to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon). This step is critical to remove oxygen, which can oxidatively degrade the catalyst and lead to undesired side reactions.

-

Reaction: Heat the reaction mixture to 85 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromocarbazole is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x). The aqueous washes remove the inorganic salts (e.g., KOAc, KBr) and the DMF solvent.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The polarity of the eluent is optimized to separate the desired boronic ester from any remaining starting material or homo-coupled byproducts.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A successful synthesis typically yields the product as a white to off-white solid with a yield exceeding 90%.[9]

Applications in Materials Science: Powering Next-Generation Electronics

Carbazole boronic esters are indispensable building blocks in the field of organic electronics.[1][2][4] Their inherent properties are directly responsible for their successful integration into devices like Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[4]

Causality in Device Performance:

-

Hole Transport: The electron-rich carbazole core facilitates efficient transport of positive charge carriers (holes), a fundamental requirement for the hole transport layer (HTL) in OLEDs and OPVs.[1][2]

-

High Triplet Energy: Carbazole derivatives often possess high triplet energy levels, making them excellent host materials for phosphorescent emitters in PhOLEDs, preventing energy back-transfer and ensuring high efficiency.[10]

-

Tunability: The Suzuki coupling, enabled by the boronic ester, allows for the systematic extension of the π-conjugated system by coupling with various aryl halides.[5] This allows scientists to precisely tune the material's energy levels (HOMO/LUMO), absorption/emission wavelengths, and charge mobility to optimize device performance.[4]

-

Solubility: Attaching alkyl chains to the carbazole nitrogen enhances solubility, which is vital for solution-based fabrication techniques like spin coating and inkjet printing, enabling low-cost, large-area device manufacturing.[1]

Role in an OLED Device

The diagram below illustrates how a carbazole-based polymer, synthesized from a diboronic ester monomer, functions as the hole transport and emissive layer in a simplified OLED structure.

Caption: Role of carbazole polymers in an OLED.

Performance Data of Carbazole-Based Materials

The versatility of carbazole boronic esters allows for the creation of a wide range of materials with tailored properties.

| Compound Type | Application | Key Performance Metric | Reference Moiety Example |

| Carbazole-diboronic ester polymers | OLED Host | High Triplet Energy (>2.8 eV) | 9-Alkyl-carbazole-2,7-diboronic ester |

| Donor-Acceptor Copolymers | OPV | Power Conversion Efficiency (PCE > 10%) | Carbazole (donor) + Benzothiadiazole (acceptor) |

| Small Molecule Carbazole Esters | OLED Emitter | High Quantum Yield (>90%) | 9-Phenyl-9H-carbazole-3-boronic ester derivatives |

| D-π-A Dyes | DSSC | High Molar Extinction Coefficient | 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester |

Applications in Sensing and Life Sciences

Beyond electronics, the unique chemistry of the boronic acid group has propelled these molecules into the realm of chemical biology and diagnostics.

-

Fluorescent Glucose Sensing: Boronic acids are known to reversibly bind with cis-diols, a structural motif present in saccharides like glucose.[6][7] Researchers have designed carbazole-boronic acid sensors where this binding event modulates the fluorescent properties of the carbazole core.[11][12] For instance, binding with glucose can disrupt aggregation, leading to a significant "turn-on" fluorescent response through an aggregation-induced emission (AIE) mechanism.[11][12] A sensor, CPBA (carbazole pyridinium boronic acid), showed a remarkable 2100-fold fluorescence increase upon adding glucose, demonstrating high selectivity and sensitivity.[11]

Caption: Mechanism of a fluorescent "turn-on" glucose sensor.

-

Drug Discovery and Development: The carbazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with anticancer, antibacterial, and neuroprotective properties.[13][14] Boronic esters serve as critical intermediates, allowing medicinal chemists to efficiently synthesize libraries of novel carbazole derivatives for screening.[15] Furthermore, boronic acids themselves are recognized pharmacophores, with several FDA-approved drugs containing this moiety (e.g., Bortezomib).[16] The development of carbazole boronic acid derivatives as direct anticancer agents is an active area of research, with some compounds showing promising in-vitro activity against breast cancer cell lines.[13][14]

Conclusion and Future Outlook

Carbazole-containing boronic esters stand out as a class of compounds with exceptional versatility and impact. Their synthesis is robust, their properties are tunable, and their applications are far-reaching, spanning from high-performance electronics to sensitive biomedical diagnostics. Future research will likely focus on developing novel molecular designs with even greater quantum efficiencies for next-generation displays, creating more sophisticated sensors for point-of-care diagnostics, and exploring their potential as targeted therapeutics in oncology and beyond. The continued exploration of this molecular scaffold promises to be a fruitful endeavor, driving innovation across multiple scientific disciplines.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. aablocks.com [aablocks.com]

- 9. 9H-CARBAZOLE-2-BORONIC ACID PINACOL ESTER synthesis - chemicalbook [chemicalbook.com]

- 10. pncalab.com [pncalab.com]

- 11. A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Boronic Acid Pinacol Esters: A Comprehensive Technical Guide for Researchers

Boronic acid pinacol esters have become indispensable reagents in modern organic synthesis, prized for their versatility in carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their widespread adoption is largely due to their enhanced stability compared to the corresponding free boronic acids, which allows for easier handling, purification, and storage.[2][3] This guide provides an in-depth exploration of the factors governing the stability of boronic acid pinacol esters, outlines best practices for their storage and handling, and offers field-proven protocols for their purification, ensuring the integrity and reactivity of these crucial synthetic intermediates.

The Foundation of Stability: Why Pinacol Esters?

The enhanced stability of boronic acid pinacol esters stems from the protective nature of the pinacol group. This bulky diol sterically shields the electrophilic boron atom, hindering its interaction with atmospheric moisture and oxygen.[4] Free boronic acids are notoriously prone to dehydration, leading to the formation of cyclic trimers known as boroxines, and can also undergo protodeboronation under certain conditions.[3] The formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring in pinacol esters effectively mitigates these degradation pathways, resulting in compounds that are generally crystalline solids with a significantly longer shelf-life.[2][3]

Understanding and Mitigating Degradation Pathways

Despite their inherent stability, boronic acid pinacol esters are not entirely inert and can degrade over time or under improper conditions. The two primary degradation pathways are hydrolysis and oxidation. A thorough understanding of these mechanisms is paramount for preventing the loss of valuable material and ensuring reproducible experimental outcomes.

Hydrolysis: The Reversible Reaction with Water

The most common degradation pathway for boronic acid pinacol esters is hydrolysis, which reverts the ester back to the free boronic acid and pinacol.[5][6] This reaction is often catalyzed by the presence of acid or base and is driven by the presence of water.[7][8] While this reversibility is sometimes exploited in situ during cross-coupling reactions, uncontrolled hydrolysis during storage or workup can lead to decreased yields and purification challenges.[2]

The mechanism of hydrolysis involves the nucleophilic attack of water on the Lewis acidic boron atom, followed by proton transfer and cleavage of the B-O bond.

dot

Caption: Mechanism of Hydrolysis for Boronic Acid Pinacol Esters.

Mitigation Strategies for Hydrolysis:

-

Anhydrous Conditions: Store and handle boronic acid pinacol esters under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric moisture.[9] Use anhydrous solvents for reactions and workups whenever possible.

-

Aprotic Solvents: When preparing solutions for analysis or reaction, use aprotic solvents like acetonitrile or THF instead of protic solvents like methanol or water, which can promote hydrolysis.[8][10]

-

pH Control: Avoid strongly acidic or basic conditions during workup and purification, as these can catalyze hydrolysis.[7]

Oxidation: Sensitivity to Atmospheric Oxygen

The carbon-boron bond in boronic esters is susceptible to oxidation, particularly in the presence of air and certain metal catalysts.[11][12] This process typically leads to the formation of the corresponding alcohol or phenol, consuming the desired reagent. The mechanism can be complex and may involve radical intermediates.[12]

dot

Caption: Generalized Oxidation Pathway of a Boronic Acid Pinacol Ester.

Mitigation Strategies for Oxidation:

-

Inert Atmosphere: Storing and handling under an inert atmosphere is crucial to prevent oxidation.[9]

-

Avoidance of Radical Initiators: Be mindful of reaction conditions that could generate radicals, such as exposure to UV light or the presence of radical initiators, unless part of a planned synthetic step.

-

Chelation: In some cases, the presence of certain functional groups on the boronic ester can influence its susceptibility to oxidation.

Recommended Storage and Handling Protocols

Proper storage and handling are critical for maintaining the quality and reactivity of boronic acid pinacol esters. The following protocols are based on best practices and field experience.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C is generally recommended for long-term storage.[9] | Lower temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon).[9] | Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation. |

| Container | Tightly sealed, opaque glass bottles or vials. | Prevents exposure to light and atmosphere. Ensure the cap provides a good seal. |

| Moisture | Do not allow the product to come into contact with water during storage. | Prevents hydrolysis. |

| Incompatible Materials | Store separately from strong oxidizing agents, acids, and bases.[9] | Avoids potential catalytic degradation. |

Table 1: Recommended Storage Conditions for Boronic Acid Pinacol Esters.

Handling Procedures

-

Inert Atmosphere Handling: For sensitive boronic acid pinacol esters, it is advisable to handle them in a glovebox or under a positive pressure of an inert gas.

-

Weighing and Transfer: Perform weighing and transfers promptly to minimize exposure to the atmosphere.

-

Solvent Selection: Use anhydrous, aprotic solvents for dissolving and transferring the esters.[8][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Purification of Boronic Acid Pinacol Esters: Overcoming the Challenges

Purification of boronic acid pinacol esters can be challenging due to their propensity to degrade on standard silica gel.[6] The acidic nature of silica can catalyze hydrolysis, and the Lewis basic silanol groups can strongly adsorb the Lewis acidic boron atom, leading to product loss and tailing on chromatograms.[13]

Protocol for Purification using Boric Acid-Impregnated Silica Gel

A highly effective method to overcome these challenges is to use silica gel impregnated with boric acid. This neutralizes the acidic sites on the silica and reduces the over-adsorption of the boronic ester.[13][14]

Materials:

-

Silica gel for flash chromatography

-

Boric acid

-

Methanol

-

Ethanol

-

Rotary evaporator or vacuum oven

Procedure:

-

Preparation of Boric Acid Solution: Prepare a 5% (w/v) solution of boric acid in methanol.

-

Slurry Formation: In a flask, create a slurry of the silica gel in the boric acid/methanol solution. For every 100g of silica gel, use approximately 550 mL of the solution.

-

Impregnation: Gently agitate the slurry for 1 hour at room temperature.

-

Filtration and Washing: Remove the solvent by filtration. Wash the treated silica gel with ethanol (approximately 600 mL for 100g of silica).

-

Drying: Dry the boric acid-impregnated silica gel thoroughly under vacuum, for example, at 60°C for 1.5 hours.[13]

-

Chromatography: Pack the column with the prepared silica gel and perform the chromatography as usual.

dot

Caption: Workflow for Preparing Boric Acid-Impregnated Silica Gel.

Alternative Purification Strategies

-

Neutral Alumina: For less polar esters, neutral alumina can be a suitable alternative to silica gel.[15]

-

Crystallization: If the boronic acid pinacol ester is a crystalline solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

-

Distillation: For volatile esters, distillation under reduced pressure can be employed.[1]

Conclusion: Ensuring Success in Synthesis

The stability and longevity of boronic acid pinacol esters are directly linked to meticulous storage and handling practices. By understanding the fundamental mechanisms of their degradation and implementing the protocols outlined in this guide, researchers can ensure the integrity of these valuable reagents. This proactive approach not only preserves the financial investment in these compounds but, more importantly, underpins the reliability and reproducibility of synthetic endeavors, ultimately accelerating the pace of discovery in chemical research and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 7. Boronic acid - Wikipedia [en.wikipedia.org]

- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 9. Allylboronic acid pinacol ester, 98+% | Fisher Scientific [fishersci.ca]

- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 2-(9H-Carbazolyl)ethylboronic acid pinacol ester

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 2-(9H-Carbazolyl)ethylboronic acid pinacol ester. Designed for researchers, chemists, and professionals in materials science and drug development, this document synthesizes theoretical principles with predictive data analysis for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide establishes a robust analytical framework based on the well-understood properties of its constituent functional groups—the carbazole ring system, the ethyl linker, and the boronic acid pinacol ester. We present detailed predictions for spectral data, explain the underlying chemical principles, and provide standardized protocols for experimental acquisition. This serves as a foundational reference for the characterization, quality control, and utilization of this important chemical building block.

Compound Identification and Physicochemical Properties

This compound is a bifunctional organic molecule that incorporates a rigid, electron-rich carbazole moiety with a versatile boronic ester group. This structure makes it a valuable intermediate in organic synthesis, particularly for creating advanced materials with specific electronic and optoelectronic properties and for developing complex pharmaceutical agents.[] Accurate characterization is paramount to ensuring its purity and suitability for these applications.

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Source(s) |

| IUPAC Name | 9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole | [2][3] |

| CAS Number | 608534-41-4 | [2][3] |

| Molecular Formula | C₂₀H₂₄BNO₂ | [2][3] |

| Molecular Weight | 321.22 g/mol | [] |

| Appearance | White Powder | [2][3] |

| Melting Point | 108.0 - 114.0 °C | [2][3] |

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The analysis below predicts the ¹H, ¹³C, and ¹¹B NMR spectra based on established chemical shift principles and data from analogous structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the carbazole aromatic protons, the two methylene groups of the ethyl bridge, and the twelve equivalent protons of the pinacol group's methyls.

-

Carbazole Protons (δ 7.2-8.1 ppm): The eight protons on the carbazole ring will appear in the aromatic region. Due to the N-substitution, the molecule is symmetric, but the protons on each benzene ring are chemically distinct, leading to a series of doublets and triplets. Protons adjacent to the nitrogen (H-4, H-5) are typically downfield, while the others (H-1, H-2, H-3, H-6, H-7, H-8) will show characteristic splitting patterns.

-

Ethyl Bridge Protons (δ 4.5 ppm, δ 1.5 ppm): The two methylene groups (-CH₂-) form an A₂X₂ system. The protons on the carbon attached to the carbazole nitrogen (N-CH₂) will be significantly downfield due to the deshielding effect of the nitrogen atom. The protons on the carbon attached to the boron atom (B-CH₂) will be further upfield. Both are expected to appear as triplets due to coupling with each other.

-

Pinacol Protons (δ 1.2 ppm): The four methyl groups on the pinacol moiety are chemically and magnetically equivalent. This will result in a single, sharp, and highly integrated signal (12H), a hallmark of the pinacol ester group.

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.1 | Doublet | 2H | Ar-H (4, 5) | Deshielded by proximity to N and aromatic ring current. |

| ~ 7.5 | Triplet | 2H | Ar-H (2, 7) | Standard aromatic region, coupled to adjacent protons. |

| ~ 7.4 | Doublet | 2H | Ar-H (1, 8) | Standard aromatic region, coupled to adjacent protons. |

| ~ 7.2 | Triplet | 2H | Ar-H (3, 6) | Standard aromatic region, coupled to adjacent protons. |

| ~ 4.5 | Triplet | 2H | N-CH₂ -CH₂-B | Deshielded by the adjacent nitrogen atom. |

| ~ 1.5 | Triplet | 2H | N-CH₂-CH₂ -B | Aliphatic region, less deshielded than the N-CH₂ group. |

| ~ 1.2 | Singlet | 12H | -C(CH₃)₂ | Equivalent methyl protons of the pinacol group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will corroborate the structure by identifying all unique carbon environments.

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 | Ar-C (quaternary, C-N) | Quaternary aromatic carbons attached to nitrogen. |

| ~ 126 | Ar-CH | Aromatic methine carbons. |

| ~ 123 | Ar-C (quaternary, bridgehead) | Fused aromatic quaternary carbons. |

| ~ 120 | Ar-CH | Aromatic methine carbons. |

| ~ 109 | Ar-CH | Aromatic methine carbons. |

| ~ 84 | C (CH₃)₂ | Quaternary carbons of the pinacol ester group. |

| ~ 45 | N-CH₂ - | Aliphatic carbon attached to nitrogen. |

| ~ 25 | C (CH₃)₂ | Methyl carbons of the pinacol group. |

| Not Observed | -CH₂-B | The carbon attached to boron is often broadened to the baseline or entirely unobserved due to quadrupolar relaxation of the boron nucleus.[4] |

Predicted ¹¹B NMR Spectrum

Boron-11 NMR is a crucial technique for confirming the presence and electronic environment of the boron atom. For a tetracoordinate boronic acid pinacol ester, a single, relatively broad signal is expected.

-

Expected Shift (δ 30-35 ppm): This chemical shift range is characteristic for tetracoordinate boron atoms in similar pinacol ester environments.[4] The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100-3000 | C-H Stretch | Aromatic C-H | Characteristic stretching of sp² C-H bonds on the carbazole ring. |

| 2980-2850 | C-H Stretch | Aliphatic C-H | Symmetric and asymmetric stretching of sp³ C-H bonds in the ethyl and pinacol groups. |

| 1600-1450 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the carbazole aromatic system. |

| ~ 1360 | B-O Stretch | Boronate Ester | A strong, characteristic absorption for the B-O bond within the dioxaborolane ring.[5] |

| 1300-1200 | C-N Stretch | Aryl Amine | Stretching vibration of the C-N bond linking the carbazole and ethyl groups. |

| 1145 | C-O Stretch | Boronate Ester | Stretching of the C-O bonds within the pinacol ester moiety.[6] |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

-

Molecular Ion Peak: The calculated monoisotopic mass of C₂₀H₂₄BNO₂ is 321.1900 Da. Using a soft ionization technique like Electrospray Ionization (ESI), the primary observed species would be the protonated molecule, [M+H]⁺, at m/z ≈ 322.2 .

-

Predicted Fragmentation Pattern: Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), predictable fragmentation would occur. Key fragments would include:

-

Loss of the ethylboronic ester group: Cleavage at the N-C bond could yield the carbazole cation at m/z 167.

-

Benzylic-type cleavage: Cleavage of the C-C bond in the ethyl linker could produce a fragment corresponding to the carbazole-CH₂⁺ ion at m/z 180.

-

Fragmentation of the carbazole core: The carbazole moiety itself can undergo fragmentation, as seen in related structures like N-ethylcarbazole.[7]

-

Standard Operating Procedures for Analysis

To ensure high-quality, reproducible data, adherence to standardized experimental protocols is essential.

General Spectroscopic Characterization Workflow

The following diagram outlines the logical flow for a comprehensive characterization of a new batch of this compound.

Caption: General workflow for spectroscopic characterization.

Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

-

¹¹B NMR Acquisition: Acquire data using a proton-decoupled sequence with a broad spectral width centered around 30 ppm.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Protocol for FT-IR Spectroscopy (ATR)

-

Instrument Preparation: Record a background spectrum on a clean, dry Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform an automatic baseline correction and peak-picking.

Protocol for Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this solution to approximately 10 µg/mL using a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in positive ion mode.

-

Acquisition: Infuse the sample solution at a flow rate of 5 µL/min. Acquire data over an m/z range of 100-500.

-

Analysis: Identify the m/z of the [M+H]⁺ ion and compare the measured exact mass to the theoretical calculated mass.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of NMR, IR, and MS data. The key signatures to verify its identity and purity are: the characteristic aromatic signals of a 9-substituted carbazole and the high-field 12H singlet of the pinacol group in ¹H NMR; the presence of a strong B-O stretching band around 1360 cm⁻¹ in the IR spectrum; and the detection of the correct molecular ion peak at m/z ≈ 322.2 in high-resolution mass spectrometry. This guide provides the predictive data and standardized methodologies necessary for researchers to confidently and accurately characterize this versatile chemical compound.

References

- 2. 2-(9-Carbazolyl)ethylboronic acid pinacol ester, 98% 250 mg | Buy Online [thermofisher.com]

- 3. 2-(9-Carbazolyl)ethylboronic acid pinacol ester, 98% 1 g | Request for Quote [thermofisher.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 9H-Carbazole, 9-ethyl- [webbook.nist.gov]

A Technical Guide to 9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole

Abstract

This technical guide provides an in-depth analysis of 2-(9H-Carbazolyl)ethylboronic acid pinacol ester, a key building block in modern organic synthesis and materials science. The authoritative IUPAC name for this compound is 9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole .[1][2] This document details its chemical identity, physicochemical and spectroscopic properties, validated synthesis protocols with mechanistic insights, and its significant applications in drug discovery and organic electronics. The content is structured to provide researchers, chemists, and drug development professionals with a comprehensive and practical understanding of this versatile reagent.

Chemical Identity and Properties

IUPAC Nomenclature and Structural Elucidation

The correct and systematic IUPAC name for the topic compound is 9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole .[1][2][3] The common name, this compound, is frequently used but less precise. The structure consists of a planar, electron-rich 9H-carbazole core, which is N-alkylated with an ethyl group. This ethyl group is, in turn, attached at its second carbon to the boron atom of a pinacolato boronic ester. This specific arrangement—separating the carbazole nitrogen from the boron atom via an ethyl linker—imparts distinct reactivity and stability compared to carbazoles where the boronic ester is directly attached to the aromatic ring.

Physicochemical Properties

The compound is typically a white to off-white powder with a defined melting point, making it a stable and easily handled solid reagent in a laboratory setting.[1] Key quantitative data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 608534-41-4 | [1][2][3] |

| Molecular Formula | C20H24BNO2 | [1][2][3] |

| Molecular Weight | 321.23 g/mol | [3] |

| Appearance | White Powder | [1] |

| Melting Point | 111-114 °C | [1][3] |

| Purity (Typical) | ≥97.5% (GC) | [1] |

Spectroscopic Signature

Spectroscopic analysis is critical for verifying the identity and purity of 9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole. While a specific, fully assigned spectrum for this exact molecule is not available in the provided search results, a composite profile can be inferred from data on highly analogous structures, such as other carbazole boronic esters.[4]

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons of the carbazole core (typically in the δ 7.0-8.5 ppm range), triplet signals for the two CH2 groups of the ethyl linker, and a characteristic sharp singlet for the 12 equivalent protons of the pinacol group's methyls (around δ 1.2-1.3 ppm).

-

¹³C NMR (Carbon NMR): The carbon spectrum will display signals for the aromatic carbons of the carbazole, the aliphatic carbons of the ethyl linker, the quaternary carbons of the pinacol group, and the methyl carbons of the pinacol group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would confirm the molecular weight, with an expected [M+H]⁺ peak around m/z 322.2.

Synthesis and Mechanistic Insights

The synthesis of N-alkylated carbazole boronic esters can be approached through several strategic routes. The most prevalent and field-proven methods involve either the borylation of a pre-formed N-alkylated carbazole halide or the hydroboration of N-vinylcarbazole.

Key Synthetic Route: Hydroboration of 9-Vinylcarbazole

A highly efficient and atom-economical method for preparing the title compound is the hydroboration of commercially available 9-vinylcarbazole. This reaction involves the syn-addition of a borane reagent, such as pinacolborane (HBPin), across the vinyl group's double bond.[5]

Causality Behind Experimental Choices:

-

Reagent Selection: Pinacolborane is chosen over other borane sources like BH3 because it directly installs the robust and chromatographically stable pinacol ester group, avoiding the need for subsequent esterification. The pinacol ester also offers enhanced stability towards air and moisture compared to the corresponding boronic acid.[6]

-